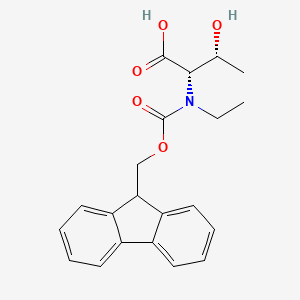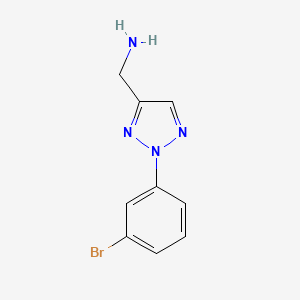
(2-(3-Bromophenyl)-2h-1,2,3-triazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3-Bromophenyl)-2h-1,2,3-triazol-4-yl)methanamine: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a bromophenyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (3-bromophenyl)methanamine and azides.
Reaction Conditions: The reaction is often carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, in a solvent like dimethyl sulfoxide at elevated temperatures (around 120°C) for 24 hours.
Procedure: The (3-bromophenyl)methanamine is reacted with an azide under these conditions to form the triazole ring, resulting in the formation of (2-(3-Bromophenyl)-2h-1,2,3-triazol-4-yl)methanamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, leading to various reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the amine group.
Reduction: Reduced triazole or bromophenyl derivatives.
Substitution: Various substituted phenyl-triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Antimicrobial Agents: Derivatives of this compound have shown promise as antimicrobial agents, targeting bacterial and fungal infections.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (2-(3-Bromophenyl)-2h-1,2,3-triazol-4-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing catalytic activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
(3-Bromophenyl)methanamine: A precursor in the synthesis of the target compound.
4-Bromobenzylamine: Another brominated aromatic amine with similar reactivity.
tert-Butyl 3-bromobenzylcarbamate: A protected form of the bromobenzylamine used in various synthetic applications.
Uniqueness:
Triazole Ring: The presence of the triazole ring in (2-(3-Bromophenyl)-2h-1,2,3-triazol-4-yl)methanamine distinguishes it from other brominated aromatic amines, providing unique reactivity and binding properties.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Propiedades
Fórmula molecular |
C9H9BrN4 |
|---|---|
Peso molecular |
253.10 g/mol |
Nombre IUPAC |
[2-(3-bromophenyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C9H9BrN4/c10-7-2-1-3-9(4-7)14-12-6-8(5-11)13-14/h1-4,6H,5,11H2 |
Clave InChI |
KENMTKNABMSNBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)N2N=CC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B13554672.png)
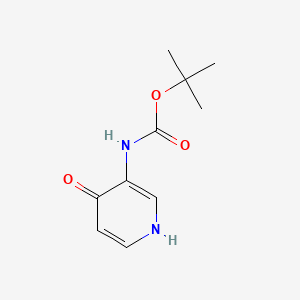
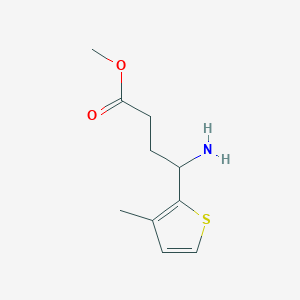
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
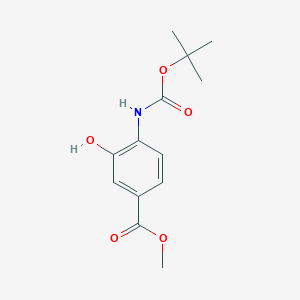
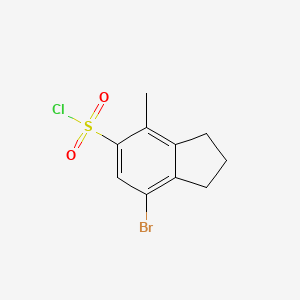
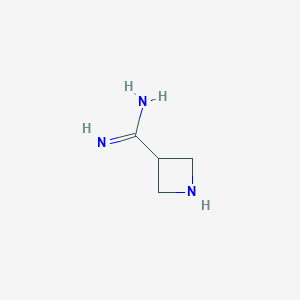
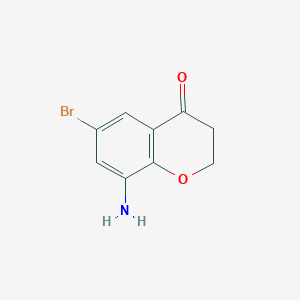
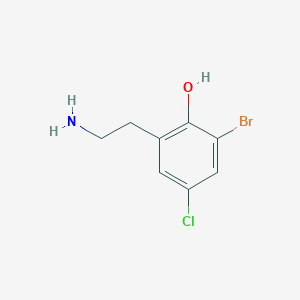
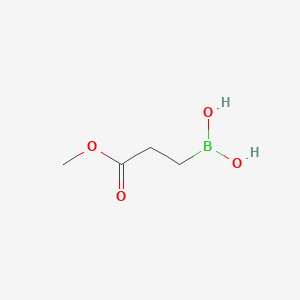
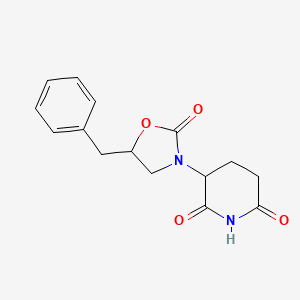
![5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13554737.png)
